molecular formula C32H25N3O2 B8223128 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8223128
M. Wt: 483.6 g/mol
InChI Key: SUCOBNJNRDBMCL-XAZDILKDSA-N
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Description

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two oxazoline rings, which are fused with diphenyl groups, making it a valuable ligand in asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of diphenylacetonitrile with chiral oxazoline derivatives. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile group, facilitating the nucleophilic attack on the oxazoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process. This coordination is crucial for enantioselective transformations, where the chiral environment provided by the ligand influences the outcome of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
  • 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
  • 2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
  • 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]

Uniqueness

What sets 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile apart from similar compounds is its specific chiral configuration and the presence of the acetonitrile group. This unique structure allows for more versatile applications in asymmetric catalysis and enhances its ability to form stable complexes with a variety of metal ions .

Properties

IUPAC Name

2,2-bis[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H/t27-,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCOBNJNRDBMCL-XAZDILKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C(C#N)C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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